molecular formula C4H4N6O2 B14240579 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid CAS No. 227611-47-4

7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid

Cat. No.: B14240579
CAS No.: 227611-47-4
M. Wt: 168.11 g/mol
InChI Key: GLUMIXICNKEJAD-UHFFFAOYSA-N
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Description

7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is a heterocyclic compound that contains both pyrazole and tetrazole ringsThe presence of multiple nitrogen atoms in its structure contributes to its distinctive chemical properties, including high acidity and basicity, as well as complex formation capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with nitriles or isocyanides, followed by cyclization to form the tetrazole ring. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The presence of the tetrazole ring allows it to mimic carboxylic acid functional groups, enabling it to bind to active sites of enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: 7-Amino-3H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid is unique due to the combination of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinctive chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

227611-47-4

Molecular Formula

C4H4N6O2

Molecular Weight

168.11 g/mol

IUPAC Name

7-amino-3H-pyrazolo[5,1-e]tetrazole-6-carboxylic acid

InChI

InChI=1S/C4H4N6O2/c5-1-2(4(11)12)7-10-3(1)6-8-9-10/h5H2,(H,6,9)(H,11,12)

InChI Key

GLUMIXICNKEJAD-UHFFFAOYSA-N

Canonical SMILES

C1(=C2N=NNN2N=C1C(=O)O)N

Origin of Product

United States

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